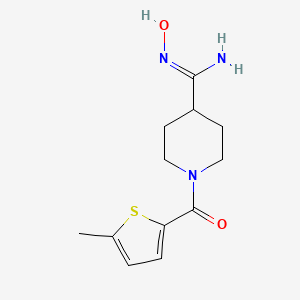
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (MTPA) is a small molecule compound with a wide range of applications in scientific research. It has been used for a variety of purposes, including as an inhibitor for enzymes, as a reagent for synthesizing other compounds, and as a therapeutic agent. MTPA has a unique chemical structure that makes it particularly useful for a variety of purposes.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as glycoside hydrolases and phosphodiesterases. It has also been used as a reagent for the synthesis of other compounds, such as peptides and nucleosides. Additionally, this compound has been used as a therapeutic agent in animal models of cancer and inflammation.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in a variety of ways. For example, this compound has been shown to inhibit glycoside hydrolase enzymes by binding to their active sites and preventing the hydrolysis of their substrates. Additionally, this compound has been shown to interact with phosphodiesterases, resulting in the inhibition of their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, this compound has been shown to have a variety of effects on enzymes, including inhibition of glycoside hydrolase and phosphodiesterase activity.
実験室実験の利点と制限
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, it has a wide range of applications, making it a useful tool for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to accurately predict the effects of this compound on a particular system, as the exact mechanism of action is not fully understood. Additionally, this compound can be toxic in high concentrations, and it has been shown to have some toxic effects in animal models.
将来の方向性
There are a variety of potential future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on enzymes and proteins. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, such as in the treatment of cancer and inflammation. Finally, further research could be conducted to explore the potential uses of this compound as a reagent for the synthesis of other compounds.
合成法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a multi-step process that involves the reaction of 5-methyl-1,3,4-thiadiazol-2-yl chloride with 5-phenyl-1,2-oxazol-3-yl acetamide. The reaction is typically carried out in a solvent such as dichloromethane, and the product is then purified by column chromatography. This compound can also be synthesized from other starting materials, such as 5-methyl-1,3,4-thiadiazol-2-yl acetamide, by a similar multi-step process.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-16-17-14(21-9)15-13(19)8-11-7-12(20-18-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYZDTUFKNLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)
![(5Z)-5-[(4-chloroquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6498180.png)
![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)
![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B6498193.png)
![1-[3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6498198.png)
![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)
![2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B6498210.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6498267.png)